molecular formula C13H12FNO B11813736 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde

1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B11813736
M. Wt: 217.24 g/mol
InChI Key: AXDWLBPFVYWBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a 3-fluorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 3-fluorobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

    1-(1-(4-Fluorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a fluorine atom at the 4-position of the phenyl ring.

    1-(1-(3-Chlorophenyl)ethyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    1-(1-(3-Fluorophenyl)ethyl)-1H-pyrrole-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

1-[1-(3-fluorophenyl)ethyl]pyrrole-2-carbaldehyde

InChI

InChI=1S/C13H12FNO/c1-10(11-4-2-5-12(14)8-11)15-7-3-6-13(15)9-16/h2-10H,1H3

InChI Key

AXDWLBPFVYWBNS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)N2C=CC=C2C=O

Origin of Product

United States

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